molecular formula C15H13FO3 B5761312 4-fluorophenyl (4-methylphenoxy)acetate

4-fluorophenyl (4-methylphenoxy)acetate

Cat. No. B5761312
M. Wt: 260.26 g/mol
InChI Key: BIDOIHGTWFWAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorophenyl (4-methylphenoxy)acetate, also known as FMPA, is a chemical compound that is widely used in scientific research. It is a member of the phenylacetate family of compounds, which have been studied extensively for their potential therapeutic applications. FMPA is of particular interest due to its unique properties and potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 4-fluorophenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 4-fluorophenyl (4-methylphenoxy)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-fluorophenyl (4-methylphenoxy)acetate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. 4-fluorophenyl (4-methylphenoxy)acetate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluorophenyl (4-methylphenoxy)acetate is its versatility. It can be used in a wide range of scientific research applications, including cancer research, inflammation research, and neurological research. 4-fluorophenyl (4-methylphenoxy)acetate is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-fluorophenyl (4-methylphenoxy)acetate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-fluorophenyl (4-methylphenoxy)acetate. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the mechanisms of action of various biochemical pathways and physiological processes. As our understanding of the complex interactions between genes, proteins, and signaling pathways continues to grow, 4-fluorophenyl (4-methylphenoxy)acetate is likely to remain a valuable tool for scientific research.

Synthesis Methods

4-fluorophenyl (4-methylphenoxy)acetate can be synthesized by reacting 4-fluorophenol with 4-methylphenoxyacetic acid in the presence of a catalyst. The reaction produces 4-fluorophenyl (4-methylphenoxy)acetate as a white crystalline powder with a melting point of 103-105°C. The synthesis of 4-fluorophenyl (4-methylphenoxy)acetate is relatively simple and can be performed using standard laboratory techniques.

Scientific Research Applications

4-fluorophenyl (4-methylphenoxy)acetate has been used in a wide range of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders. 4-fluorophenyl (4-methylphenoxy)acetate has also been used as a tool for studying the mechanisms of action of various biochemical pathways and physiological processes.

properties

IUPAC Name

(4-fluorophenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDOIHGTWFWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl (4-methylphenoxy)acetate

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